molecular formula C20H34O4 B1616425 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol CAS No. 51437-91-3

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol

Cat. No.: B1616425
CAS No.: 51437-91-3
M. Wt: 338.5 g/mol
InChI Key: OTYVJPAXQTWKAN-UHFFFAOYSA-N
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Description

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol is a nonionic surfactant known for its excellent emulsifying, dispersing, and wetting properties. It is commonly used in various industrial applications, including detergents, emulsifiers, and surface treatment agents. The compound features a long hydrophobic octyl chain and a hydrophilic ethoxyethanol group, making it effective in reducing surface tension and enhancing the solubility of hydrophobic substances in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol typically involves the following steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-octylphenol.

    Ethoxylation: The 4-octylphenol is then subjected to ethoxylation using ethylene oxide. This reaction is carried out under controlled temperature and pressure conditions, typically in the presence of a catalyst such as potassium hydroxide. The ethoxylation process is repeated to achieve the desired degree of ethoxylation, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure consistent product quality. The process is typically automated to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acid chlorides or anhydrides are typically used for esterification, while alkyl halides are used for etherification.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol has diverse applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems owing to its surfactant properties.

    Industry: Widely used in the formulation of detergents, emulsifiers, and surface treatment agents.

Mechanism of Action

The primary mechanism of action of 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol involves its ability to reduce surface tension and enhance the solubility of hydrophobic substances. The compound’s hydrophobic octyl chain interacts with hydrophobic molecules, while the hydrophilic ethoxyethanol groups interact with water, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness as a surfactant.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
  • 2-[2-[2-(4-Decylphenoxy)ethoxy]ethoxy]ethanol
  • 2-[2-[2-(4-Dodecylphenoxy)ethoxy]ethoxy]ethanol

Uniqueness

Compared to similar compounds, 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol offers a balanced hydrophobic-hydrophilic profile, making it particularly effective in applications requiring moderate hydrophobic interactions and excellent solubility in water. Its specific chain length and ethoxylation degree provide optimal performance in various industrial and research applications.

Properties

IUPAC Name

2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12,21H,2-8,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVJPAXQTWKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965749
Record name 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-91-3
Record name Ethanol, 2-(2-(2-(4-octylphenoxy)ethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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